molecular formula C11H16NO4- B13752663 2-(2-hydroxyethylamino)ethanol benzoate CAS No. 53926-87-7

2-(2-hydroxyethylamino)ethanol benzoate

Cat. No.: B13752663
CAS No.: 53926-87-7
M. Wt: 226.25 g/mol
InChI Key: WPRSXOFWYFTXTA-UHFFFAOYSA-M
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Description

Benzoic acid;2-(2-hydroxyethylamino)ethanol (IUPAC name: 2-[(2-hydroxyethyl)amino]benzoic acid, CAS RN: 25784-00-3) is a benzoic acid derivative featuring a 2-hydroxyethylamino substituent at the ortho position of the aromatic ring. Its structure is distinct due to the intramolecular interactions between the hydroxyl and amino groups, which may influence its reactivity and biological activity.

Properties

CAS No.

53926-87-7

Molecular Formula

C11H16NO4-

Molecular Weight

226.25 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol benzoate

InChI

InChI=1S/C7H6O2.C4H11NO2/c8-7(9)6-4-2-1-3-5-6;6-3-1-5-2-4-7/h1-5H,(H,8,9);5-7H,1-4H2/p-1

InChI Key

WPRSXOFWYFTXTA-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;2-(2-hydroxyethylamino)ethanol typically involves the reaction of benzoic acid with 2-(2-hydroxyethylamino)ethanol under controlled conditions. One common method is the esterification reaction, where benzoic acid is reacted with 2-(2-hydroxyethylamino)ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of Benzoic acid;2-(2-hydroxyethylamino)ethanol may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;2-(2-hydroxyethylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitrobenzoic acid, bromobenzoic acid, and sulfonated benzoic acid derivatives.

Scientific Research Applications

Benzoic acid;2-(2-hydroxyethylamino)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the formulation of drugs and as a preservative in pharmaceutical products.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid;2-(2-hydroxyethylamino)ethanol involves its interaction with molecular targets and pathways. The compound can act as a preservative by inhibiting the growth of microorganisms through disruption of their metabolic processes. It may also interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Features

The compound is structurally compared to other benzoic acid derivatives and amino alcohol-containing analogs:

Compound Name Core Structure Substituents Functional Groups Key Differences
2-[(2-hydroxyethyl)amino]benzoic acid Benzoic acid 2-(2-hydroxyethylamino) Carboxylic acid, amino alcohol Ortho-substituted amino alcohol
2-Acetylamino benzoic acid methyl ester (Av7) Benzoic acid methyl ester 2-Acetylamino Ester, amide Esterified carboxylic acid; acetylated amine
2-[2’-(2’’-Hydroxypropionylamino)benzoylamino]benzoic acid methyl ester (Av9) Benzoic acid methyl ester Complex acylated amino groups Ester, amide, hydroxyl Branched acyl groups; multiple amide bonds
2-Hydroxy-3-(2-hydroxyethylamino)-1,2,3-triphenylpropan-1-one Propanone 2-Hydroxyethylamino, phenyl groups Ketone, amino alcohol Propanone core; tertiary amino alcohol
Benzoic acid, 4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-, methyl ester Benzoic acid methyl ester 4-(3,4-dimethoxybenzoylamino), 3-hydroxy Ester, amide, hydroxyl, methoxy Para-substituted benzoylamide; methoxy groups

Physicochemical Properties

  • Solubility: The 2-hydroxyethylamino group enhances solubility in aqueous ethanol mixtures compared to simpler benzoic acid derivatives (e.g., Av7, which is esterified and less polar) .
  • Reactivity: The amino alcohol moiety may participate in intramolecular hydrogen bonding, reducing its acidity compared to unsubstituted benzoic acid. In contrast, esterified analogs (e.g., Av9) exhibit lower reactivity toward nucleophiles due to steric hindrance .

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